molecular formula C19H19NO2 B3934147 8-[2-(2-ethylphenoxy)ethoxy]quinoline

8-[2-(2-ethylphenoxy)ethoxy]quinoline

Cat. No.: B3934147
M. Wt: 293.4 g/mol
InChI Key: HAPVDXUMLGRSED-UHFFFAOYSA-N
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Description

8-[2-(2-ethylphenoxy)ethoxy]quinoline is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound consists of a quinoline core with an ethylphenoxyethoxy substituent, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(2-ethylphenoxy)ethoxy]quinoline typically involves the reaction of quinoline with 2-(2-ethylphenoxy)ethanol under specific conditions. One common method includes:

    Starting Materials: Quinoline and 2-(2-ethylphenoxy)ethanol.

    Catalysts: Acidic or basic catalysts to facilitate the reaction.

    Reaction Conditions: The reaction is usually carried out under reflux conditions with an appropriate solvent such as toluene or ethanol.

    Purification: The product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

8-[2-(2-ethylphenoxy)ethoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives with additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the quinoline ring or the ethylphenoxyethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline compounds with various functional groups.

Scientific Research Applications

8-[2-(2-ethylphenoxy)ethoxy]quinoline has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of materials with specific chemical properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 8-[2-(2-ethylphenoxy)ethoxy]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    8-[2-(4-chloro-2,5-dimethylphenoxy)ethoxy]quinoline: A similar compound with a chloro and dimethyl substituent on the phenoxy group.

    8-hydroxyquinoline: A well-known quinoline derivative with a hydroxyl group at the 8-position.

Uniqueness

8-[2-(2-ethylphenoxy)ethoxy]quinoline is unique due to its specific ethylphenoxyethoxy substituent, which imparts distinct chemical and biological properties compared to other quinoline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-[2-(2-ethylphenoxy)ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-2-15-7-3-4-10-17(15)21-13-14-22-18-11-5-8-16-9-6-12-20-19(16)18/h3-12H,2,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPVDXUMLGRSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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